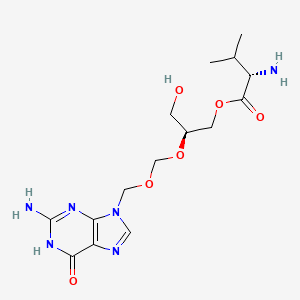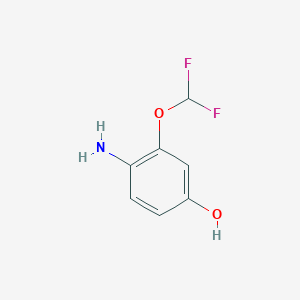
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,2’-bipyridine is a boron-containing organic compound. It is characterized by the presence of a bipyridine moiety, which is a common ligand in coordination chemistry, and a dioxaborolane group, which is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valuable in various fields, including materials science, catalysis, and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,2’-bipyridine typically involves the following steps:
-
Borylation of Bipyridine: : The bipyridine precursor is reacted with a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Reaction Conditions:
-
Purification: : The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,2’-bipyridine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety, especially when handling large quantities of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
-
Suzuki-Miyaura Cross-Coupling: : This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Reagents and Conditions:
-
Oxidation and Reduction: : The bipyridine moiety can undergo redox reactions, making the compound useful in electrochemical applications.
-
Substitution Reactions:
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling, the major product is typically a biaryl compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,2’-bipyridine is used as a ligand in various catalytic systems, enhancing the efficiency and selectivity of reactions.
Materials Science: It is employed in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine
Drug Development: The compound’s ability to form stable complexes with metal ions makes it useful in the design of metal-based drugs and diagnostic agents.
Bioconjugation: It can be used to modify biomolecules, facilitating the study of biological processes and the development of new therapeutics.
Industry
Polymer Chemistry: It is used in the synthesis of functional polymers with applications in coatings, adhesives, and nanotechnology.
Wirkmechanismus
The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,2’-bipyridine exerts its effects depends on its application. In catalysis, the bipyridine moiety coordinates with metal centers, stabilizing the catalytic species and facilitating the reaction. In biological systems, the compound can interact with metal ions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)aniline: Similar in structure but with an aniline group instead of bipyridine.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the bipyridine moiety, used primarily in hydroboration reactions.
2,2’-Bipyridine: A common ligand in coordination chemistry, but without the dioxaborolane group.
Uniqueness
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,2’-bipyridine is unique due to the combination of the bipyridine ligand and the dioxaborolane group. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Eigenschaften
Molekularformel |
C16H19BN2O2 |
|---|---|
Molekulargewicht |
282.1 g/mol |
IUPAC-Name |
2-pyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C16H19BN2O2/c1-15(2)16(3,4)21-17(20-15)12-8-10-19-14(11-12)13-7-5-6-9-18-13/h5-11H,1-4H3 |
InChI-Schlüssel |
GOTHWAHQXVXCSC-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(7aS,11aR)-Octahydro-1H-pyrrolo[2,1-j]quinolin-3(2H)-one](/img/structure/B12971627.png)




![2-Bromo-1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B12971647.png)
